ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate
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Description
Ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.13755610 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that compounds with similar structures can interact with their targets, leading to various biological activities . For instance, indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological pathways . For example, indole derivatives have been shown to affect pathways related to inflammation, viral replication, cancer progression, and oxidative stress .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have a broad range of effects, potentially including antiviral, anti-inflammatory, and anticancer activities .
Biological Activity
Ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine derivative with a cyano group and an acetamido moiety. Its molecular formula is C17H20N2O3 with a molecular weight of 300.35 g/mol. The melting point is reported to be between 285-287 °C, indicating stability under standard conditions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values suggest that the compound exhibits significant bactericidal activity.
Microorganism | MIC (μg/mL) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
Escherichia coli | >125 | Limited activity |
The compound's activity against biofilms has also been noted, with moderate efficacy in inhibiting biofilm formation compared to established antibiotics like ciprofloxacin .
The proposed mechanism involves interaction with bacterial ribosomes, leading to inhibition of protein synthesis. Additionally, the presence of the cyano group may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its bioavailability and efficacy.
Case Studies
- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of similar compounds and found that those containing the pyridine structure exhibited superior antibacterial properties compared to their non-pyridine counterparts. This compound was included in these evaluations and showed promising results against resistant strains .
- Biofilm Inhibition Study : Another investigation focused on the biofilm-forming capabilities of Staphylococcus aureus when treated with this compound. The results indicated that it significantly reduced biofilm density in vitro, suggesting potential for therapeutic application in treating chronic infections associated with biofilms .
Safety and Toxicity Profile
The safety profile of this compound has been assessed through acute toxicity studies. Results indicated a relatively low toxicity level when administered orally, with no severe adverse effects observed at therapeutic doses .
Properties
IUPAC Name |
ethyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-26-19(25)14-5-7-15(8-6-14)21-17(23)11-22-13(3)9-12(2)16(10-20)18(22)24/h5-9H,4,11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLLJFLPIUSIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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